4,4'-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one)
Description
Properties
CAS No. |
7149-40-8 |
|---|---|
Molecular Formula |
C21H20N4O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C21H20N4O2/c1-14-18(20(26)24(22-14)16-9-5-3-6-10-16)13-19-15(2)23-25(21(19)27)17-11-7-4-8-12-17/h3-12,18-19H,13H2,1-2H3 |
InChI Key |
GSGQPWUAVWEUIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1CC2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Sodium Acetate Catalyzed Synthesis in Ethanol-Water Mixture
A widely reported method involves the reaction of aromatic aldehydes with 3-methyl-1-phenyl-1H-pyrazol-5-ol in 70% ethanol, catalyzed by sodium acetate at room temperature. The procedure is as follows:
- Mix 0.4 mmol of aromatic aldehyde with 0.8 mmol of pyrazolone in 4 mL of 70% ethanol.
- Add 40.2 μL of 1 M sodium acetate solution.
- Stir the mixture at room temperature until the reaction completes.
- Add water to adjust ethanol concentration to 50%, filter, wash, and dry to obtain the pure product.
This method yields the target compound efficiently under mild conditions with straightforward workup.
One-Pot Three-Component Condensation Using Triethylammonium Hydrogen Sulfate Catalyst
An eco-friendly, solvent-free method involves a one-pot reaction of aromatic aldehydes, ethyl acetoacetate, and phenylhydrazine catalyzed by triethylammonium hydrogen sulfate ([Et3NH][HSO4]):
- Mix 5 mmol aldehyde, 10 mmol ethyl acetoacetate, 10 mmol phenylhydrazine, and 0.5 mmol catalyst.
- Stir at 90 °C under solvent-free conditions.
- Monitor reaction progress by TLC.
- Upon completion, cool and recrystallize the solid product from 95% ethanol.
This method is rapid, environmentally benign, and yields pure products without chromatographic purification.
Cellulose Sulfuric Acid Catalyzed Tandem Knoevenagel-Michael Reaction
A green chemistry approach uses cellulose sulfuric acid as a biodegradable catalyst in a water-ethanol solvent system:
- Combine 1 mmol aromatic aldehyde, 2 mmol 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and 0.2 g cellulose sulfuric acid in 5 mL of 1:1 water-ethanol.
- Heat under reflux.
- After reaction completion (monitored by TLC), wash with warm ethanol.
- Cool to precipitate the product, then recrystallize from ethanol.
This method offers high yields (74-97%), short reaction times, and catalyst reusability, aligning with principles of safe and sustainable chemistry.
Cerium(IV) Sulfate Catalyzed Solvent-Free Synthesis
Another efficient protocol involves the use of cerium(IV) sulfate tetrahydrate as an eco-friendly catalyst under solvent-free conditions:
- Mix aryl aldehydes, phenylhydrazine, and ethyl acetoacetate with Ce(SO4)2·4H2O.
- Heat at 125 °C.
- Reaction completes within 5-12 minutes.
- The catalyst can be recovered and reused.
This method is notable for its rapid reaction time and high catalytic activity.
- The one-pot multicomponent reactions are favored for their operational simplicity and high atom economy.
- Use of green catalysts such as cellulose sulfuric acid and ionic liquids ([Et3NH][HSO4]) reduces environmental impact and improves catalyst recovery.
- Solvent-free conditions and mild temperatures enhance sustainability and reduce energy consumption.
- Reaction times vary from minutes (cerium sulfate catalysis) to several hours (sodium acetate catalysis), with trade-offs between speed and operational simplicity.
- Purification is generally straightforward, often involving recrystallization without chromatographic steps, facilitating scalability.
The preparation of 4,4'-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) is well-established through various catalytic methods emphasizing green chemistry principles. The most effective methods employ eco-friendly catalysts such as cellulose sulfuric acid and cerium(IV) sulfate under solvent-free or aqueous ethanol conditions, achieving high yields with minimal environmental impact. These methods provide robust, scalable routes suitable for research and potential industrial applications.
Chemical Reactions Analysis
Ionic Liquid [Et₃NH][HSO₄] Catalysis
-
Conditions : Solvent-free, 90°C, 35–90 min.
-
Mechanism :
| Entry | Aldehyde Substituent | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| 1 | 4-Cl | 35 | 89 |
| 2 | 4-NO₂ | 40 | 93 |
| 3 | 4-OCH₃ | 90 | 83 |
(NH₄)₂HPO₄ in Aqueous Media
-
Conditions : Water, 80°C, 2 h.
-
Substrate Scope : Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance reaction efficiency compared to electron-donating groups (-OCH₃) .
Radical Scavenging Activity
The compound’s hydroxyl groups enable DPPH radical scavenging :
-
Structure-Activity : Derivatives with electron-donating groups (e.g., -OH) show enhanced antioxidant capacity.
Coordination Chemistry
The pyrazolone moieties act as bidentate ligands for metal complexes:
-
Reported Complexes : Cu(II), Fe(III), and Zn(II) complexes.
-
Applications : Potential use in catalysis and medicinal chemistry (e.g., anticancer activity).
Cytotoxic Reactions
Select derivatives exhibit anticancer activity :
-
RKO Colorectal Carcinoma : IC₅₀ values range from 8.2–42.6 μM (Table 3, ).
-
Mechanism : Induces apoptosis via mitochondrial pathway disruption .
Catalytic Reusability
[Et₃NH][HSO₄] retains efficacy over five cycles without significant yield loss (Table 3, ):
| Cycle | Yield (%) |
|---|---|
| 1 | 89 |
| 2 | 88 |
| 3 | 86 |
| 4 | 85 |
| 5 | 83 |
Comparative Analysis of Methods
| Method | Catalyst | Time | Yield (%) | Eco-Friendliness |
|---|---|---|---|---|
| Ionic Liquid | [Et₃NH][HSO₄] | 35 min | 93 | High |
| Aqueous Media | (NH₄)₂HPO₄ | 2 h | 83 | Moderate |
| Photochemical | None | 3 h | 96 | Very High |
Scientific Research Applications
4,4'-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) is a compound that can be synthesized through various methods and has applications in several chemical reactions.
Synthesis Methods
- Cellulose Sulfuric Acid Catalyst 4,4'-arylmethylene-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) can be synthesized via a Knoevenagel-Michael reaction of aryl aldehydes and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, using cellulose sulfuric acid as a catalyst . This method is environmentally friendly, cost-effective, and provides high yields with short reaction times .
- Cerium (IV) Sulfate Catalyst An efficient, environmentally friendly synthesis of 4,4'-arylmethylene-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) can be achieved by condensing aryl aldehydes, phenyl hydrazine, and ethyl acetoacetate, catalyzed by Ce(SO4)2.4H2O under solvent-free conditions at 125 °C . This reaction completes in 5-12 minutes with 81-98% yield and minimizes operational hazards and environmental pollution .
- Conventional Chemical Approach 4,4'-(arylmethylene)bis(1H-pyrazol can also be created through the condensation of aldehydes with two equivalents of 3-methyl-1-phenyl-5-pyrazolone .
Reactions and Applications
- Synthesis of Pyrazole Derivatives The compound 5-methyl-2-phenyl-3H-pyrazol-3-one is used in the synthesis of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]-5-methyl-2phenyl-3H-pyrazol-3-one .
- Multicomponent Reactions 4,4'-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) participates in one-pot multicomponent reactions . These reactions are efficient and reduce costs, hazards, and environmental pollution .
- Starting Material 3-methyl-1-phenylpyrazol-5-one can be used to produce 2-Diazo-3-methyl-1-phenyl-5-pyrazolone .
Benefits of Synthesis Methods
- Environmentally Friendly Using catalysts like cellulose sulfuric acid and performing reactions under solvent-free conditions contribute to green chemistry .
- High Yields and Short Reaction Times The methods mentioned often result in high product yields in relatively short time frames .
- Cost-Effective These methods minimize operational costs by using readily available starting materials and simple work-up procedures .
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its anti-inflammatory properties may be attributed to its ability to inhibit the activity of cyclooxygenase enzymes, which play a key role in the inflammatory response.
Comparison with Similar Compounds
Table 1. Catalyst Performance Comparison
Structural Variations and Physicochemical Properties
Similar compounds differ in substituents on the arylaldehyde or pyrazolone rings, influencing their reactivity and biological activity:
- 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol) Derivatives: Electron-withdrawing groups (e.g., Cl, NO₂) on the arylaldehyde enhance electrophilicity, improving reaction rates .
- Ag(I) Complexes : Pyrazolone ligands with substituents like 4-methoxybenzylidene (L3) or thiophene (L2) exhibit enhanced antimicrobial activity due to stronger metal coordination .
- Coumarin-Pyrazolone Hybrids : Derivatives like 4-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one show altered solubility and fluorescence properties, expanding applications in dye chemistry .
Biological Activity
4,4'-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one), a compound belonging to the pyrazolone family, has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of 4,4'-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) typically involves a one-pot multicomponent reaction. Various methods have been reported, utilizing eco-friendly catalysts such as cellulose sulfuric acid and cerium sulfate under solvent-free conditions. The reactions yield high purity and efficiency, often achieving yields between 74% to 98% in short reaction times (5–12 minutes) .
Biological Activity Overview
The biological activities of this compound are extensive and include:
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have shown that it can effectively scavenge free radicals .
- Cytotoxicity : Evaluations against various human tumor cell lines (including RKO, PC-3, and HeLa) indicate that the compound possesses cytotoxic effects, with IC50 values ranging from approximately 49.79 µM to 113.70 µM. Notably, derivative compounds showed even lower IC50 values, suggesting enhanced potency .
- Leishmanicidal Activity : Preliminary studies have indicated promising leishmanicidal activity against Leishmania mexicana, with IC50 values below 1 µM for some derivatives, comparable to established treatments like amphotericin B .
Antioxidant Activity
A study assessed the antioxidant capabilities of various derivatives of pyrazolone compounds using DPPH radical scavenging assays. The results demonstrated that several derivatives exhibited scavenging percentages between 84.16% and 90.52%, indicating strong antioxidant potential .
Cytotoxicity Evaluation
The cytotoxic effects were evaluated using the MTT assay on multiple cancer cell lines. The most active derivatives were found to induce significant cell death at concentrations that inhibited over 50% of cell growth in tested lines. This suggests a potential role in cancer therapy .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| RKO | 60.70 | Most potent derivative |
| PC-3 | 49.79 | Highly sensitive |
| HeLa | 78.72 | Significant cytotoxicity |
Leishmanicidal Activity
In vitro assays against Leishmania mexicana demonstrated that certain compounds derived from 4,4'-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) were effective at low concentrations, indicating their potential as therapeutic agents for leishmaniasis .
Case Studies
Several case studies have highlighted the efficacy of pyrazolone derivatives in various biological contexts:
- Cancer Treatment : A series of experiments showed that compounds derived from pyrazolone significantly inhibited cancer cell proliferation and induced apoptosis in vitro.
- Antimicrobial Applications : The antimicrobial properties of related pyrazolone compounds were evaluated against a range of bacterial and fungal strains, showing broad-spectrum activity .
Q & A
Q. What are the optimized synthetic routes for 4,4'-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one), and how can purity be maximized?
The compound is typically synthesized via condensation reactions between pyrazolone derivatives and aldehydes. A model reaction involves using 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and formaldehyde under acidic or basic conditions to form the methylene-bridged structure . To improve yield and purity:
Q. What spectroscopic methods are critical for characterizing this compound?
Key characterization techniques include:
- 1H/13C NMR : Peaks at δH 2.22 (s, CH3), 3.24 (s, CH2), and aromatic protons between δH 7.18–7.75 confirm the methylene bridge and substituent positions .
- Melting Point Analysis : A sharp mp of 225–227°C validates crystallinity and purity .
- FTIR : Bands near 1650 cm⁻¹ (C=O stretching) and 3400 cm⁻¹ (OH bending) confirm the pyrazolone core .
Advanced Research Questions
Q. How does this compound function in coordination chemistry, and what are its applications?
The compound acts as a β-diketonate ligand , forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Applications include:
- Antibacterial agents : Metal complexes exhibit enhanced activity against Gram-positive bacteria due to improved membrane penetration .
- Analgesic materials : Copper(II) complexes show moderate pain-relief properties in preclinical models .
- Catalysis : Palladium complexes catalyze Suzuki-Miyaura cross-coupling reactions in organic synthesis .
Q. How can researchers resolve contradictions in spectral data between synthetic batches?
Discrepancies in NMR or melting points often arise from:
- Tautomeric equilibria : The pyrazolone ring exists in keto-enol forms, causing variable δH shifts. Use DMSO-d6 to stabilize the enol form for consistent NMR readings .
- Solvent impurities : Recrystallize from anhydrous ethanol and dry under vacuum (<0.1 mmHg) for 24 hours .
- Crystallographic validation : Perform X-ray diffraction to confirm molecular geometry (e.g., bond angles and torsion angles) and rule out polymorphic variations .
Q. What strategies are used to design derivatives with enhanced biological activity?
- Substitution at the phenyl ring : Introduce electron-withdrawing groups (e.g., NO2, Cl) at the para position to improve lipophilicity and membrane permeability .
- Heterocyclic modifications : Replace the methylene bridge with furan or naphthyl groups to study π-π stacking interactions in enzyme binding .
- Bioisosteric replacement : Substitute the pyrazolone oxygen with sulfur to modulate redox activity and metabolic stability .
Q. How does X-ray crystallography clarify structural deviations in derivatives?
X-ray analysis reveals:
- Z-configuration : The methylene bridge adopts a planar geometry with a dihedral angle of 2.1° between pyrazolone rings, critical for metal coordination .
- Hydrogen bonding : Intramolecular O–H⋯N bonds stabilize the enol form, influencing reactivity .
- Packing motifs : π-stacking between phenyl groups (3.8 Å spacing) affects solubility and crystallinity .
Methodological Tables
Q. Table 1. Comparative Spectral Data for Validation
| Parameter | Observed Value (Literature) | Reference Method |
|---|---|---|
| Melting Point | 225–227°C (227–229°C) | DSC |
| 1H NMR (DMSO-d6) | δH 2.22 (s, CH3) | 400 MHz |
| Crystallographic Density | 1.342 g/cm³ | X-ray |
Q. Table 2. Metal Complexes and Applications
| Metal Ion | Coordination Site | Application | Reference |
|---|---|---|---|
| Cu²⁺ | O, N (pyrazolone) | Antibacterial/analgesic | |
| Pd²⁺ | O, C (methylene) | Cross-coupling catalysis | |
| Fe³⁺ | O, O (enolate) | Magnetic materials |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
